5-bromo-1,8-dichloroisoquinoline
Description
Properties
CAS No. |
1367792-54-8 |
|---|---|
Molecular Formula |
C9H4BrCl2N |
Molecular Weight |
276.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Bromination-Chlorination of Isoquinoline Derivatives
The most straightforward route to 5-bromo-1,8-dichloroisoquinoline involves sequential halogenation of the isoquinoline core. A patented method employs N-bromosuccinimide (NBS) in concentrated sulfuric acid at temperatures between -30°C and -15°C to achieve selective bromination at the 5-position . Subsequent chlorination at the 1- and 8-positions is performed using phosphorus oxychloride (POCl3) under reflux conditions. This one-pot approach minimizes intermediate isolation steps, achieving an overall yield of 68–72% .
Key Reaction Parameters:
-
Bromination:
-
Reagent: NBS (1.2 equiv) in H2SO4 (98%)
-
Temperature: -20°C
-
Time: 4–6 hours
-
-
Chlorination:
-
Reagent: POCl3 (3.0 equiv)
-
Temperature: 110°C
-
Time: 12–16 hours
-
This method’s selectivity arises from the electron-withdrawing effects of the bromine atom, which directs chlorination to the 1- and 8-positions via electrophilic aromatic substitution .
Stepwise Halogenation via Intermediate Nitration
An alternative strategy introduces nitro groups to enhance halogenation regioselectivity. For example, 5-bromo-8-nitroisoquinoline is synthesized by nitrating 5-bromoisoquinoline using potassium nitrate (KNO3) in sulfuric acid at 0–5°C . The nitro group is then reduced to an amine using hydrogen gas (H2) over a palladium catalyst, followed by Sandmeyer reaction conditions (CuBr, HBr ) to install chlorine atoms at the 1- and 8-positions .
Advantages:
-
Nitration improves chlorination specificity at sterically accessible positions.
Limitations:
-
Requires handling hazardous nitrating agents.
-
Multi-step purification increases production costs.
Metal-Catalyzed Cross-Coupling Approaches
Recent studies explore palladium-catalyzed coupling reactions to construct the halogenated isoquinoline skeleton. A Suzuki-Miyaura coupling between 5-boronoisoquinoline and 1,8-dichlorophenylboronic acid in the presence of Pd(PPh3)4 and cesium carbonate (Cs2CO3) achieves moderate yields (45–50% ) . While less efficient than direct halogenation, this method enables the incorporation of diverse substituents for structure-activity relationship studies.
Reaction Conditions:
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-dioxane/water (4:1)
-
Temperature: 90°C
-
Time: 24 hours
Comparative Analysis of Methods
| Method | Yield | Selectivity | Complexity | Cost |
|---|---|---|---|---|
| Direct Halogenation | 68–72% | High | Low | Moderate |
| Nitration-Mediated Route | 55–60% | Moderate | High | High |
| Cross-Coupling | 45–50% | Variable | Moderate | Very High |
Key Insights:
Chemical Reactions Analysis
Types of Reactions
5-bromo-1,8-dichloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoisoquinoline derivatives, while oxidation reactions can produce isoquinoline N-oxides .
Scientific Research Applications
5-bromo-1,8-dichloroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-1,8-dichloroisoquinoline involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-8-Fluoroisoquinoline
Key Properties :
Comparison :
- This may decrease reactivity in nucleophilic substitutions but improve metabolic stability.
- Lipophilicity: The LogP of 5-bromo-8-fluoroisoquinoline (2.71) is lower than expected for dichloro analogs (e.g., 5-bromo-2,8-dichloroquinoline, LogP ~3.5 inferred from ), reflecting chlorine’s greater lipophilicity.
- Synthetic Utility : Fluorine is introduced via nucleophilic aromatic substitution (e.g., Balz–Schiemann reaction), whereas chlorine typically requires harsher conditions (e.g., Cl₂/FeCl₃) .
5-Bromo-2,8-Dichloroquinoline
Key Properties :
Comparison :
- Structural Differences: Quinoline vs. isoquinoline core alters the spatial arrangement of substituents. In quinoline, the nitrogen is at position 1, whereas in isoquinoline, it is at position 2. This affects π-stacking interactions and binding to biological targets.
- Reactivity: The 2-chloro substituent in quinoline derivatives may undergo easier displacement than 1-chloro in isoquinoline due to steric and electronic factors .
1,8-Dibromoisoquinoline
Key Properties :
Comparison :
- Electrophilic Character : Bromine’s lower electronegativity vs. chlorine may enhance susceptibility to nucleophilic aromatic substitution.
5-Bromo-1,4-Dihydropyridine Derivatives
Key Properties :
Comparison :
- Core Structure: Dihydropyridines are non-aromatic and more flexible than isoquinolines, enabling distinct binding modes.
- Bromine’s Role : The 5-bromo moiety enhances cytotoxicity, suggesting that bromine’s electron-withdrawing effects stabilize transition states in target interactions .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 5-Bromo-8-fluoroisoquinoline | C₉H₅BrFN | 226.05 | 2.71 | 310.3 ± 22.0 | Br (C5), F (C8) |
| 5-Bromo-2,8-dichloroquinoline | C₉H₄BrCl₂N | ~281.90 (estimated) | ~3.5 | N/A | Br (C5), Cl (C2, C8) |
| 1,8-Dibromoisoquinoline | C₉H₅Br₂N | 284.88 | N/A | N/A | Br (C1, C8) |
Q & A
Q. What are the standard synthetic routes for 5-bromo-1,8-dichloroisoquinoline, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sequential halogenation of isoquinoline derivatives. A validated approach (adapted from 5-bromoisoquinoline synthesis) includes:
Bromination : Use N-bromosuccinimide (NBS) in sulfuric acid at 0–5°C to introduce bromine at the 5-position .
Chlorination : Employ chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions (e.g., 40–60°C) to introduce chlorines at positions 1 and 3.
Key Steps :
- Temperature control (<5°C during bromination) minimizes isomer formation.
- Fractional distillation (bp ~145–149°C at 14 mm Hg) or recrystallization (using ethanol/water) ensures >95% purity .
- Monitor by TLC (Rf ~0.30 in 9:1 dichloromethane/diethyl ether) and confirm via ¹H NMR (δ 7.62–9.37 ppm for aromatic protons) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. Aromatic protons appear downfield (δ 7.5–9.5 ppm) due to electron-withdrawing halogens .
- IR : Look for C-Br (550–600 cm⁻¹) and C-Cl (700–800 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (expected [M+H]⁺ at m/z 276.94) .
- X-ray Crystallography : Resolves halogen positioning and π-stacking interactions in solid state (if single crystals are obtainable) .
Advanced Research Questions
Q. How does halogen positioning (1,8-dichloro vs. 1,3-dichloro) impact biological activity in isoquinoline derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Compare 5-bromo-1,8-dichloro with 5-bromo-1,3-dichloro derivatives (CAS 1215767-89-7) using in vitro assays (e.g., antiviral or kinase inhibition).
- Example : 1,3-dichloro analogs show antiviral activity (IC₅₀ ~2 µM against HIV) due to enhanced electrophilicity at C-1 .
- Use molecular docking to assess binding affinity differences in target proteins (e.g., HIV protease) .
- Data Interpretation :
- Conflicting activity data may arise from steric effects (1,8 vs. 1,3 positioning). Validate via competitive binding assays .
Q. What strategies mitigate byproduct formation during dichlorination of 5-bromoisoquinoline?
- Methodological Answer :
- Regioselectivity Challenges : Competing 1,3- or 1,6-dichloro byproducts form under non-optimized conditions.
- Solutions :
Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring 1,8-substitution .
Catalysis : Add catalytic FeCl₃ to direct chlorination via σ-complex intermediates .
Reaction Monitoring : Track progress via HPLC (C18 column, acetonitrile/water gradient) to identify and quantify impurities .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations :
- Compute Fukui indices to identify electrophilic sites (C-5 bromine is reactive in Suzuki couplings) .
- Compare with 5-bromo-8-fluoro analogs (CAS 1368066-64-1) to assess halogen electronegativity effects .
- Experimental Validation :
- Perform Pd-catalyzed couplings (e.g., with phenylboronic acid) under microwave irradiation (100°C, 30 min). Monitor yields (expected 60–80%) and characterize products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
